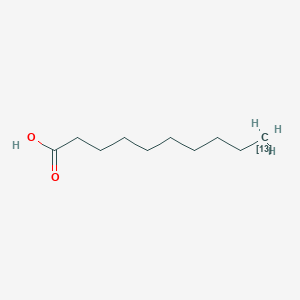

(1013C)decanoic acid

Description

The exact mass of the compound Decanoic acid-10-13C is 173.149684712 g/mol and the complexity rating of the compound is 110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1013C)decanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745810 | |

| Record name | (10-~13~C)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287111-32-4 | |

| Record name | Decanoic-10-13C acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287111-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (10-~13~C)Decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287111-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 10-Hydroxy-2-decenoic Acid (10H2DA): Synthesis, Structure, and Biological Significance

Disclaimer: The user query specified "(1013C)decanoic acid," which is not a recognized chemical compound. Based on the context and common derivatives, this guide focuses on the scientifically significant and structurally related molecule, 10-Hydroxy-2-decenoic acid (10H2DA) , a major bioactive component of royal jelly.

This technical whitepaper provides a comprehensive overview of 10-Hydroxy-2-decenoic acid (10H2DA), including its chemical structure, synthesis methodologies, and biological activities. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visualization of related pathways.

Chemical Structure and Properties of 10H2DA

10-Hydroxy-2-decenoic acid is an unsaturated hydroxy fatty acid that is a principal and unique component of royal jelly, the exclusive food of queen honeybees. Its structure consists of a ten-carbon chain with a hydroxyl group at the C10 position and a carbon-carbon double bond between C2 and C3, typically in the trans configuration.

Table 1: Physicochemical Properties of 10-Hydroxy-2-decenoic Acid (10H2DA)

| Property | Value |

| Chemical Formula | C₁₀H₁₈O₃ |

| Molar Mass | 186.25 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 63-64 °C |

| Boiling Point | 273.9 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in ethanol, methanol, DMSO. |

| IUPAC Name | (E)-10-hydroxydec-2-enoic acid |

| CAS Number | 765-01-5 |

Synthesis of 10-Hydroxy-2-decenoic Acid (10H2DA)

The synthesis of 10H2DA can be achieved through various chemical routes. One common and effective method involves the Wittig reaction, starting from more readily available precursors. Below is a representative synthetic workflow and a detailed experimental protocol.

Caption: A representative chemical synthesis workflow for 10H2DA via a Wittig reaction pathway.

A multi-step synthesis can be performed starting from 8-bromooctan-1-ol.

-

Protection of the Hydroxyl Group: 8-Bromooctan-1-ol (1 equivalent) is dissolved in dichloromethane (DCM). 3,4-Dihydro-2H-pyran (DHP, 1.2 equivalents) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) are added. The reaction is stirred at room temperature for 4-6 hours until completion is confirmed by Thin Layer Chromatography (TLC). The reaction mixture is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the THP-protected alcohol.

-

Formation of the Aldehyde: The protected alcohol is dissolved in DCM, and pyridinium chlorochromate (PCC, 1.5 equivalents) is added. The mixture is stirred at room temperature for 2-3 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel, and the solvent is evaporated to yield the corresponding aldehyde.

-

Wittig Reaction: To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in dry tetrahydrofuran (THF), the aldehyde from the previous step is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the α,β-unsaturated ester.

-

Deprotection and Saponification: The ester is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 2 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is then acidified with 1M HCl to pH ~3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography to yield pure (E)-10-hydroxydec-2-enoic acid (10H2DA).

Table 2: Representative Yields for 10H2DA Synthesis Steps

| Step | Typical Yield (%) |

| Hydroxyl Protection | >95% |

| Oxidation | 80-90% |

| Wittig Reaction | 70-85% |

| Deprotection & Saponification | 85-95% |

| Overall Yield | 45-65% |

Biological Activities and Signaling Pathways

10H2DA exhibits a wide range of biological activities, making it a molecule of significant interest in drug development. Its effects include anti-inflammatory, anti-tumor, neuroprotective, and immunomodulatory properties.

10H2DA has been shown to promote neurogenesis by activating TrkB, the receptor for brain-derived neurotrophic factor (BDNF). This activation triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.

Caption: Signaling pathway of 10H2DA-induced neurogenesis via TrkB receptor activation.

Table 3: Summary of Reported Biological Activities of 10H2DA

| Biological Activity | Model System | Effective Concentration Range | Key Findings |

| Neurogenesis | Primary rat cortical neurons | 10-100 µM | Promotes neuronal differentiation via TrkB/ERK/CREB pathway. |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | 50-200 µM | Inhibits production of NO and pro-inflammatory cytokines. |

| Anti-tumor | Human colon cancer cells (HCT-116) | 100-400 µM | Induces apoptosis and inhibits cell proliferation. |

| Immunomodulatory | Human peripheral blood mononuclear cells | 25-100 µM | Modulates T-cell activation and cytokine production. |

| Skin Health | Human keratinocytes | 0.1-1 mM | Increases collagen production and cell migration. |

This guide provides a foundational understanding of 10-Hydroxy-2-decenoic acid, offering valuable insights for researchers exploring its therapeutic potential. The detailed protocols and compiled data serve as a practical resource for initiating further investigation into this fascinating and versatile molecule.

In Vivo Metabolic Pathways of Decanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic acid, a ten-carbon saturated fatty acid, plays a significant role in various physiological and pathological processes. Its unique metabolic features as a medium-chain fatty acid (MCFA) distinguish it from long-chain fatty acids, influencing its absorption, transport, and catabolism. This technical guide provides an in-depth overview of the in vivo metabolic pathways of decanoic acid, supported by quantitative data, detailed experimental protocols, and visual representations of the core metabolic processes.

Core Metabolic Fates of Decanoic Acid

Once absorbed, decanoic acid is rapidly transported to the liver via the portal vein. Unlike long-chain fatty acids, it does not typically require chylomicron formation for transport and can cross the inner mitochondrial membrane independently of the carnitine shuttle, although its oxidation is enhanced by it. The primary metabolic fates of decanoic acid are:

-

Mitochondrial β-Oxidation: The principal pathway for energy production from decanoic acid.

-

Peroxisomal β-Oxidation: An alternative oxidative pathway, particularly for chain-shortening.

-

ω-Oxidation: A minor but important pathway involving the oxidation of the terminal methyl group.

Quantitative Data Presentation

While comprehensive pharmacokinetic data for decanoic acid in humans is limited, studies in animal models provide valuable insights into its in vivo behavior. The following table summarizes key pharmacokinetic parameters.

| Parameter | Species | Dose & Route | Cmax | Tmax | AUC | Half-life (t½) | Clearance | Reference |

| Oral Bioavailability | Rat | 25 mg/kg (Oleanolic Acid Co-administered) | 66-74 ng/mL | N/A | 5.4-5.9 µg·min/mL | 41.9-52.7 min | 28.6-33.0 mL/min/kg | [1] |

| Plasma Concentration | Human | Fasting | < 0.1 µmol/L | N/A | N/A | N/A | N/A | |

| Plasma Concentration | Human | Non-fasting | 0.4 ± 0.1 to 0.9 ± 0.3 µmol/L | N/A | N/A | N/A | N/A |

Note: The data for rats represents the pharmacokinetics of a co-administered compound (oleanolic acid) with decanoic acid potentially acting as an absorption enhancer, and may not solely reflect the pharmacokinetics of decanoic acid itself. Human plasma concentrations are highly dependent on dietary intake.

Signaling and Metabolic Pathways

Activation and Transport of Decanoic Acid

Before entering oxidative pathways, decanoic acid must be activated to its coenzyme A (CoA) derivative, decanoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases.

Mitochondrial β-Oxidation of Decanoyl-CoA

This is a cyclical four-step process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.

Peroxisomal β-Oxidation

Peroxisomes also perform β-oxidation, which is particularly important for very long-chain fatty acids. For medium-chain fatty acids like decanoic acid, it serves as an alternative pathway. A key difference is the first step, where acyl-CoA oxidase produces H₂O₂ instead of FADH₂.

ω-Oxidation

This pathway occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl (ω) carbon of the fatty acid.

Experimental Protocols

Quantification of Decanoic Acid in Plasma by GC-MS

This protocol outlines the general steps for the extraction and quantification of decanoic acid from plasma samples.

Materials:

-

Plasma sample

-

Internal standard (e.g., deuterated decanoic acid)

-

Methanol, HCl, Iso-octane

-

Derivatization agent (e.g., pentafluorobenzyl bromide)

-

GC-MS system

Procedure:

-

Sample Preparation: To a known volume of plasma, add a known amount of the internal standard.

-

Extraction: Acidify the sample with HCl and extract the fatty acids with iso-octane.

-

Derivatization: Evaporate the organic solvent and derivatize the fatty acid residue to a volatile ester (e.g., pentafluorobenzyl ester).

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

-

Quantification: Create a standard curve using known concentrations of decanoic acid and the internal standard. Calculate the concentration of decanoic acid in the sample by comparing its peak area to that of the internal standard and the standard curve.

In Vivo Fatty Acid Oxidation Measurement

This protocol describes a method to measure the in vivo oxidation of decanoic acid using a radiolabeled tracer.

Materials:

-

¹⁴C-labeled decanoic acid

-

Experimental animals (e.g., mice or rats)

-

Metabolic cages equipped for CO₂ collection

-

Scintillation counter

Procedure:

-

Animal Preparation: Acclimate animals to metabolic cages.

-

Tracer Administration: Administer a known dose of ¹⁴C-labeled decanoic acid to the animals (e.g., via oral gavage or intravenous injection).

-

CO₂ Collection: Place the animals in metabolic cages and collect expired air at specified time intervals. Trap the ¹⁴CO₂ in a scintillation cocktail or an appropriate trapping solution.

-

Radioactivity Measurement: Measure the radioactivity of the collected samples using a scintillation counter.

-

Data Analysis: Calculate the rate of ¹⁴CO₂ production over time to determine the rate of decanoic acid oxidation.

Conclusion

The in vivo metabolism of decanoic acid is a multifaceted process dominated by mitochondrial β-oxidation for energy production. Peroxisomal β-oxidation and ω-oxidation provide alternative catabolic routes. Its rapid absorption and metabolism distinguish it from long-chain fatty acids, making it a molecule of significant interest in nutrition, metabolic research, and drug development. The experimental protocols provided herein offer a framework for the quantitative analysis of decanoic acid metabolism in vivo. Further research is warranted to fully elucidate the quantitative aspects of its pharmacokinetics in humans.

References

The Biological Role of (10R)-hydroxy-2-decenoic Acid in Cellular Metabolism: A Technical Guide

(10R)-hydroxy-2-decenoic acid (10H2DA) , a unique medium-chain fatty acid predominantly found in royal jelly, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the core biological roles of 10H2DA in cellular metabolism, with a particular focus on its impact on key signaling pathways and metabolic processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms underpinning the therapeutic potential of 10H2DA.

Modulation of Cellular Metabolism

10H2DA plays a crucial role in regulating cellular energy homeostasis, primarily through its influence on glucose and fatty acid metabolism. A key target of 10H2DA is the 5' AMP-activated protein kinase (AMPK) , a central regulator of cellular energy status.

AMPK Activation and Glucose Homeostasis

10H2DA has been shown to activate AMPK in various cell types, including skeletal muscle cells. This activation is, at least in part, mediated by the upstream kinase Ca²⁺/calmodulin-dependent kinase kinase β (CaMKKβ) and appears to be independent of changes in the cellular AMP:ATP ratio, a classical activator of AMPK. The activation of AMPK by 10H2DA triggers a cascade of events that enhance glucose uptake and metabolism. One of the key downstream effects is the increased translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating the transport of glucose into cells.

The long-term administration of 10H2DA has been demonstrated to improve hyperglycemia and insulin resistance in animal models of type 2 diabetes. This effect is associated with a significant increase in the expression of phosphorylated AMPK (pAMPK) in skeletal muscles. Furthermore, 10H2DA treatment has been linked to a significant increase in the expression of peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α) mRNA in skeletal muscle, a master regulator of mitochondrial biogenesis and energy metabolism.

Fatty Acid Metabolism

Beyond its effects on glucose metabolism, 10H2DA also influences fatty acid metabolism. Proteomic analyses have revealed that 10H2DA can upregulate proteins involved in fatty acid degradation. By activating AMPK, 10H2DA can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the transport of fatty acids into the mitochondria for β-oxidation.

Impact on Cellular Signaling Pathways

10H2DA exerts its pleiotropic effects by modulating a range of intracellular signaling pathways beyond AMPK. These include pathways involved in inflammation, cell survival, and proliferation.

NF-κB Signaling

10H2DA has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This anti-inflammatory effect is mediated, at least in part, through the interaction of 10H2DA with the free fatty acid receptor 4 (FFAR4) . The binding of 10H2DA to FFAR4 on osteoclasts has been shown to inhibit the receptor activator of nuclear factor-κB ligand (RANKL)-induced activation of NF-κB signaling. This leads to the attenuation of the induction of nuclear factor of activated T cells c1 (NFATc1), a key transcription factor for osteoclastogenesis.

JNK Signaling

The c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is also modulated by 10H2DA. Studies have shown that 10H2DA can prevent the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) by mediating the JNK signaling pathway.

TGF-β1 Signaling

While the direct interaction of 10H2DA with the transforming growth factor-beta 1 (TGF-β1) signaling pathway is less characterized, its broad effects on cellular processes such as proliferation and inflammation suggest potential cross-talk with this critical pathway. Further research is needed to elucidate the precise mechanisms of this interaction.

Data Presentation

Quantitative Data on Cellular Effects

The following table summarizes the quantitative data on the effects of 10H2DA on various cellular parameters.

| Parameter | Cell Line/Model | Concentration/Dose | Effect | Reference |

| Cell Viability (IC50) | SU-DHL-2 (human B-cell lymphoma) | 496.8 µg/mL | Inhibition of cell survival | [1][2] |

| LO2 (normal human liver) | ~1000 µg/mL | No significant cytotoxicity | [1][2] | |

| HSF (human skin fibroblast) | >1000 µg/mL | No significant cytotoxicity | [1][2] | |

| Blood Glucose Levels | KK-Ay mice (obese/diabetic) | 3 mg/kg body weight (4 weeks) | Significantly decreased at 0, 90, and 120 min during OGTT | |

| pAMPK Expression | Skeletal muscle of KK-Ay mice | 3 mg/kg body weight (4 weeks) | Significantly higher than vehicle-treated | |

| PGC-1α mRNA Expression | Skeletal muscle of KK-Ay mice | 3 mg/kg body weight (4 weeks) | Significant increase compared to vehicle-treated |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for pAMPK/AMPK Ratio

Objective: To determine the effect of 10H2DA on the phosphorylation of AMPK.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-pAMPKα (Thr172), rabbit anti-AMPKα

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: Treat cells with the desired concentrations of 10H2DA for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAMPKα and total AMPKα (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., at 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Perform densitometric analysis of the bands to determine the pAMPK/AMPK ratio.[3][4][5][6][7]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 10H2DA on different cell lines and calculate the IC50 value.

Materials:

-

96-well plates

-

Cell culture medium

-

10H2DA stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of, for example, 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 10H2DA (e.g., 0-1000 µg/mL) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of 10H2DA that inhibits cell growth by 50%).

Quantitative Real-Time PCR (qRT-PCR) for PGC-1α Expression

Objective: To quantify the effect of 10H2DA on the mRNA expression of PGC-1α.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

qRT-PCR instrument

-

Primers for PGC-1α and a housekeeping gene (e.g., GAPDH or β-actin)

Primer Sequences for mouse PGC-1α:

-

Forward: 5'-AATGCAGCGGTCTTAGCACT-3'

-

Reverse: 5'-TTTCTGTGGGTTTGGTGTGA-3'

Protocol:

-

RNA Extraction: Treat cells or tissues with 10H2DA. Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers for PGC-1α and the housekeeping gene, and the qPCR master mix.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using appropriate thermal cycling conditions.

-

Data Analysis: Analyze the amplification data and calculate the relative expression of PGC-1α mRNA normalized to the housekeeping gene using the ΔΔCt method.[7][8]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by 10H2DA.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of 10H2DA on cellular metabolism.

Conclusion

(10R)-hydroxy-2-decenoic acid is a multifaceted bioactive lipid with significant potential for therapeutic applications, particularly in the context of metabolic disorders. Its ability to modulate key signaling pathways such as AMPK and NF-κB provides a molecular basis for its observed effects on glucose and fatty acid metabolism, as well as its anti-inflammatory properties. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers seeking to further investigate the biological roles of 10H2DA and explore its potential as a lead compound in drug discovery and development. Further research is warranted to fully elucidate the intricate molecular mechanisms of 10H2DA and to translate these preclinical findings into clinical applications.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. 10-Hydroxy-2-decenoic acid, a unique medium-chain fatty acid, activates 5'-AMP-activated protein kinase in L6 myotubes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome Proliferator-activated Receptor-γ Coactivator 1-α (PGC1α) Protects against Experimental Murine Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PGC-1α and exercise intensity dependent adaptations in mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Crystalline (10¹³C)Decanoic Acid

Introduction

Decanoic acid, a saturated fatty acid with a 10-carbon backbone, is a compound of significant interest in various scientific and industrial fields, including pharmaceuticals, food science, and chemical manufacturing. Its isotopically labeled form, (10¹³C)decanoic acid, serves as a crucial tool in metabolic research and drug development for tracing the absorption, distribution, metabolism, and excretion (ADME) of medium-chain fatty acids. This guide provides a comprehensive overview of the core physicochemical properties of crystalline decanoic acid, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical characteristics of decanoic acid are fundamental to its behavior in both biological and chemical systems. These properties are summarized below.

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative physicochemical properties of crystalline decanoic acid.

Table 1: General and Thermal Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | - |

| Molar Mass | 172.26 g/mol | - |

| Melting Point | 31.6 °C (304.75 K) | |

| Boiling Point | 270 °C (543.15 K) | |

| Density | 0.908 g/cm³ | |

| Enthalpy of Fusion | 37.3 kJ/mol |

Table 2: Crystal Structure and Polymorphism

| Property | Value | Reference |

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| Polymorphic Forms | C, A', A₁ |

Table 3: Solubility

| Solvent | Solubility | Reference |

| Water | 0.15 g/L at 20 °C | |

| Ethanol | Soluble | |

| Diethyl Ether | Soluble |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physicochemical properties of decanoic acid. The following sections outline the protocols for key experimental techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion.

Methodology:

-

A small, accurately weighed sample of crystalline decanoic acid (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

The enthalpy of fusion is calculated by integrating the area under the melting peak.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure and identify polymorphic forms.

Methodology:

-

A finely powdered sample of crystalline decanoic acid is prepared and mounted on a sample holder.

-

The sample is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to determine the lattice parameters and space group of the crystal structure.

-

Different polymorphic forms will exhibit distinct diffraction patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and study intermolecular interactions.

Methodology:

-

A small amount of the crystalline decanoic acid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

The sample is placed in the FTIR spectrometer.

-

An infrared beam is passed through the sample.

-

The absorbance or transmittance of the infrared radiation is measured as a function of wavenumber.

-

The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in decanoic acid (e.g., C=O stretch of the carboxylic acid, O-H stretch).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of crystalline decanoic acid.

Caption: Experimental workflow for physicochemical characterization.

Signaling Pathway

Decanoic acid, as a medium-chain fatty acid, can influence cellular signaling. One notable interaction is with the G-protein coupled receptor GPR84, which is involved in inflammatory responses.

Caption: Decanoic acid interaction with the GPR84 signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of crystalline decanoic acid, serving as a valuable resource for its application in research and development. While the data presented is primarily for the unlabeled form, it offers a strong predictive basis for the behavior of (10¹³C)decanoic acid. The detailed experimental protocols and visual workflows aim to facilitate the practical application of this knowledge in a laboratory setting. Further research into the specific properties of the isotopically labeled compound is warranted to fully elucidate any subtle differences.

A Technical Guide to the Research Applications of (10-¹³C)Decanoic Acid

An In-depth Literature Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the research involving (10-¹³C)decanoic acid, a stable isotope-labeled medium-chain fatty acid. The notation "(1013C)decanoic acid" is a synonym for decanoic acid labeled with carbon-13 at the tenth carbon position[1]. This document details its primary application as a metabolic tracer, summarizes key quantitative findings, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts: Metabolism of Decanoic Acid

Decanoic acid is a 10-carbon saturated fatty acid, also known as capric acid[2]. As a medium-chain fatty acid (MCFA), it is metabolized differently from long-chain fatty acids (LCFAs). Upon absorption, MCFAs are transported directly to the liver via the portal vein[3]. A key feature of their metabolism is their ability to enter the mitochondria for β-oxidation largely independent of the carnitine shuttle system, which is the rate-limiting step for LCFAs[3][4].

In the mitochondrial matrix, decanoic acid undergoes β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂[5][6][7]. The resulting acetyl-CoA can then enter the citric acid cycle (TCA cycle) for complete oxidation to CO₂ and water, generating ATP[7]. The use of ¹³C-labeled decanoic acid allows researchers to trace the path of the labeled carbon atoms through these metabolic conversions.

Applications in Metabolic Research & Quantitative Data

The primary utility of ¹³C-labeled decanoic acid is for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the flow of carbon through metabolic pathways[8]. By introducing a ¹³C-labeled substrate and measuring the distribution of the ¹³C label in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can calculate the rates (fluxes) of various reactions[8][9].

Key Research Areas:

-

Tissue-Specific Energy Metabolism: Studies have shown that the liver and kidneys can oxidize MCFAs independently of carnitine, while the heart and skeletal muscle show a greater dependence on the carnitine shuttle[3].

-

Neurometabolism: Research has demonstrated that astrocytes can metabolize MCFAs like octanoic and decanoic acid to produce glutamine, which is then supplied to neurons for the synthesis of the neurotransmitter GABA[10].

-

Placental Lipid Transport: Using ¹³C-labeled fatty acids, researchers have investigated how the human placenta processes different fatty acids. These studies help in understanding fetal development and the impact of maternal metabolic health[11].

-

Disease Modeling: ¹³C-MFA is widely used to study metabolic reprogramming in diseases like cancer and inherited metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where the first step of β-oxidation is impaired[4][5].

Quantitative Data Summary:

The following tables summarize representative quantitative data from studies utilizing fatty acid tracers.

| Table 1: Fatty Acid Incorporation in Placental Lipids [11] | ||

| ¹³C-Labeled Fatty Acid | Primary Lipid Class Destination | % of Total Labeled Lipids |

| ¹³C-Palmitic Acid (LCFA) | Phosphatidylcholines (PC) | 74% |

| ¹³C-Oleic Acid (LCFA) | Triacylglycerols (TAG) & PC | 53% & 45% |

| ¹³C-Docosahexaenoic Acid (LCFA) | Triacylglycerols (TAG) | >50% |

| This table illustrates how different fatty acids are partitioned into various lipid storage and structural pools within the placenta. |

| Table 2: Metabolic Flux Calculation Parameters [12] | |

| Parameter | Formula |

| Rate of Appearance (Ra) of Substrate | Ra (µmol/kg/min) = [(Ei / Ep) - 1] x I |

| Free Fatty Acid (FFA) Oxidation | FFA ox (µmol/kg/min) = (Eb x VCO₂) / (Ep x k x % palmitate) |

| Where: Ei = Enrichment of infusate, Ep = Enrichment in plasma, I = Infusion rate, Eb = Enrichment of breath CO₂, VCO₂ = Ventilation rate, k = bicarbonate retention factor. |

Experimental Protocols: ¹³C-Tracer Studies

Conducting a successful metabolic tracer study with ¹³C-decanoic acid involves several critical steps, from sample preparation to data analysis.

Detailed Methodology:

-

Tracer Preparation: ¹³C-decanoic acid is typically complexed with bovine serum albumin (BSA) to facilitate its delivery in aqueous cell culture media or for infusion in animal models. Stock solutions are prepared and stored at -80°C[11].

-

Experimental System:

-

Cell Culture: Cells (e.g., hepatocytes, astrocytes, cancer cell lines) are cultured to a desired confluency. The standard medium is then replaced with a medium containing the ¹³C-decanoic acid tracer for a defined period (e.g., 3 to 72 hours) to achieve isotopic steady state[13][14].

-

Animal Models: For in vivo studies, the tracer is administered via infusion or gavage. Blood and breath samples are collected at baseline and at set intervals (e.g., 0, 60, 70, 80, 90 minutes)[12][15].

-

-

Metabolite Extraction:

-

Cells: Metabolism is rapidly quenched by flash-freezing the cells in liquid nitrogen. Metabolites are then extracted using a cold solvent mixture, typically acetonitrile:methanol:water[15].

-

Tissues: Tissues are freeze-clamped immediately upon harvesting to halt metabolic activity. The frozen tissue is then pulverized for extraction[15].

-

Plasma/Serum: Blood is collected and centrifuged to separate plasma or serum, which is then stored at -80°C[15].

-

-

Analytical Measurement:

-

Mass Spectrometry (MS): The isotopic enrichment of metabolites is measured using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[8][11]. These techniques separate the metabolites and measure the mass distribution of their fragments, revealing the extent of ¹³C incorporation.

-

Data Analysis: The resulting mass isotopomer distributions (MIDs) are analyzed to calculate metabolic fluxes by fitting the data to a metabolic network model[8][9].

-

Signaling Pathways and Therapeutic Relevance

Beyond its role as a metabolic substrate, decanoic acid has direct biological activities, some of which may contribute to the therapeutic effects of the ketogenic diet.

PPARG Activation: Decanoic acid has been identified as a direct ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a nuclear receptor that is a master regulator of fatty acid storage and glucose metabolism[16]. Drugs targeting PPARG are used to treat hyperglycemia and dyslipidemia[16]. Studies have shown that decanoic acid binds to and partially activates PPARG without inducing adipogenesis (fat cell formation), a side effect of some antidiabetic drugs. In diabetic mouse models, treatment with decanoic acid improved glucose sensitivity and lipid profiles without causing weight gain[16]. This suggests that decanoic acid could be a template for designing safer PPARG-based therapies[16].

References

- 1. Decanoic acid-10-13C | C10H20O2 | CID 71309272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Capric acid - Wikipedia [en.wikipedia.org]

- 3. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. aocs.org [aocs.org]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. metsol.com [metsol.com]

- 13. researchgate.net [researchgate.net]

- 14. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. Decanoic Acid May Lead to a New Generation of Diabetes Drugs - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

discovery and history of (1013C)decanoic acid

Initial Research Findings

Possible Interpretations and Next Steps

The designation "(1013C)" is non-standard and its meaning is unclear from available resources. Several possibilities exist for this term:

-

Typographical Error: The name may contain a typographical error. Potential intended subjects could include modified or substituted forms of decanoic acid.

-

Internal or Proprietary Code: This designation could be an internal code used within a specific research institution or company for a novel compound that is not yet disclosed in public literature.

-

Misinterpretation of Data: The name might have arisen from a misinterpretation of experimental data or a non-standard abbreviation.

Without a correct and recognized chemical name or structure, it is not possible to provide an in-depth technical guide on the discovery, history, experimental protocols, and biological pathways as requested.

Recommendation

To proceed with this request, please verify the exact name and, if possible, provide a chemical structure, CAS number, or a reference to a publication where this compound is mentioned. With more specific information, a thorough and accurate guide can be developed.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (10¹³C)Decanoic Acid Versus Unlabeled Decanoic Acid: Properties, Applications, and Experimental Considerations

This technical guide provides a comprehensive comparison of the properties and applications of (10¹³C)decanoic acid and its unlabeled counterpart. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic research.

Core Properties: A Comparative Overview

Decanoic acid, also known as capric acid, is a saturated fatty acid with a ten-carbon chain.[1][2][3] It is naturally found in sources like coconut oil, palm kernel oil, and the milk of various mammals.[1][2] Unlabeled decanoic acid refers to the naturally occurring molecule, which is composed of the most common isotopes of its constituent atoms. In contrast, (10¹³C)decanoic acid is an isotopically labeled version where one or more carbon atoms are the heavier ¹³C isotope instead of the more abundant ¹²C. This isotopic substitution is the primary differentiator between the two molecules and is the basis for the use of labeled compounds in tracer studies.

While the fundamental chemical structure remains the same, the difference in isotopic composition leads to subtle variations in their physical and chemical properties. For most practical purposes and in routine analytical techniques such as gas-liquid chromatography and NMR spectroscopy, the properties of ¹³C-labeled fatty acids are considered identical to their unlabeled analogs.[4] However, the increased mass of ¹³C can lead to a phenomenon known as the kinetic isotope effect, where reactions involving the breaking of bonds to the labeled carbon atom may proceed at a slightly slower rate.[5] This is due to the higher energy required to vibrate and break the stronger bond formed by the heavier isotope.[5]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of unlabeled decanoic acid. The properties of (10¹³C)decanoic acid are expected to be very similar, with the most significant difference being a slightly higher molecular weight depending on the number and position of the ¹³C atoms.

Table 1: Physical Properties of Unlabeled Decanoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | [6] |

| Molecular Weight | 172.26 g/mol | [7][8] |

| Melting Point | 31.5 °C (88.7 °F) | [2][7] |

| Boiling Point | 268-270 °C (514-518 °F) at 760 mmHg | [6][7] |

| Density | 0.893 g/mL at 25 °C | [6][7] |

| Solubility in Water | < 1 mg/mL at 18 °C | [7][9] |

| Appearance | White crystalline solid | [2][7] |

| Odor | Rancid | [2][7] |

Table 2: Chemical and Biological Properties of Unlabeled Decanoic Acid

| Property | Description | Source |

| Acidity (pKa) | ~4.9 | Inferred from general carboxylic acid properties |

| Biological Role | Antibacterial agent, anti-inflammatory agent, human metabolite, plant metabolite, algal metabolite.[1][7] | [1][7] |

| Metabolic Fate | Undergoes β-oxidation for energy production. It is a component of the ketogenic diet and can be converted to ketones in the liver.[1][10] | [1][10] |

Experimental Applications of (10¹³C)Decanoic Acid

The primary utility of (10¹³C)decanoic acid lies in its application as a tracer in metabolic research. By introducing the labeled compound into a biological system, researchers can track the fate of the carbon atoms through various metabolic pathways using techniques like mass spectrometry and NMR spectroscopy.

Experimental Protocol: Metabolic Flux Analysis using ¹³C-Labeled Fatty Acids

This generalized protocol outlines the key steps involved in a typical metabolic flux analysis experiment using ¹³C-labeled decanoic acid.

Objective: To trace the metabolic fate of decanoic acid in a cellular or organismal system.

Materials:

-

(10¹³C)Decanoic acid (position and extent of labeling will depend on the experimental goals)

-

Cell culture medium or animal model system

-

Instrumentation for metabolite extraction and analysis (e.g., liquid chromatography-mass spectrometry - LC-MS)

Methodology:

-

Preparation of Labeled Substrate: Prepare a stock solution of (10¹³C)decanoic acid, often complexed with bovine serum albumin (BSA) to facilitate its solubility and uptake in aqueous media.

-

Labeling Experiment:

-

For in vitro studies, replace the standard culture medium with a medium containing the (10¹³C)decanoic acid-BSA complex.

-

For in vivo studies, administer the labeled decanoic acid to the animal model through an appropriate route (e.g., oral gavage, intravenous injection).

-

-

Time-Course Sampling: Collect samples (cells, tissues, biofluids) at various time points to monitor the incorporation and transformation of the labeled carbon.

-

Metabolite Extraction: Quench metabolic activity rapidly (e.g., using liquid nitrogen) and extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

LC-MS Analysis: Analyze the extracted metabolites using LC-MS to separate and identify different molecular species. The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C label from decanoic acid.

-

Data Analysis: Analyze the mass isotopomer distribution in downstream metabolites to elucidate the active metabolic pathways and calculate metabolic fluxes.

Signaling and Metabolic Pathways

Decanoic acid is involved in several key metabolic and signaling pathways. The diagrams below, generated using the DOT language, illustrate some of these processes.

Fatty Acid β-Oxidation

// Nodes Decanoic_Acid [label="Decanoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decanoyl_CoA [label="Decanoyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial Matrix", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Trans_enoyl_CoA [label="trans-Δ²-Enoyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxyacyl_CoA [label="L-β-Hydroxyacyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ketoacyl_CoA [label="β-Ketoacyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Octanoyl_CoA [label="Octanoyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Decanoic_Acid -> Decanoyl_CoA [label=" Acyl-CoA\nSynthetase"]; Decanoyl_CoA -> Mitochondria [label=" Carnitine\nShuttle"]; Mitochondria -> Trans_enoyl_CoA; Trans_enoyl_CoA -> Hydroxyacyl_CoA [label=" Enoyl-CoA\nHydratase"]; Hydroxyacyl_CoA -> Ketoacyl_CoA [label=" Hydroxyacyl-CoA\nDehydrogenase"]; Ketoacyl_CoA -> Acetyl_CoA [label=" Thiolase"]; Ketoacyl_CoA -> Octanoyl_CoA [label=" Thiolase"]; Acetyl_CoA -> TCA_Cycle; Octanoyl_CoA -> Mitochondria [label=" Enters next\ncycle"];

// Invisible edges for layout {rank=same; Decanoic_Acid; Decanoyl_CoA;} {rank=same; Mitochondria; Trans_enoyl_CoA; Hydroxyacyl_CoA; Ketoacyl_CoA; Acetyl_CoA; Octanoyl_CoA; TCA_Cycle;} } केंद Caption: Overview of the fatty acid β-oxidation pathway for decanoic acid.

De Novo Fatty Acid Synthesis

// Nodes Acetyl_CoA_mito [label="Acetyl-CoA\n(Mitochondria)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Citrate_mito [label="Citrate\n(Mitochondria)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Citrate_cyto [label="Citrate\n(Cytosol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetyl_CoA_cyto [label="Acetyl-CoA\n(Cytosol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fatty_Acid_Synthase [label="Fatty Acid\nSynthase Complex", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Elongation [label="Elongation Cycles\n(adding 2 carbons\nper cycle)", fillcolor="#FBBC05", fontcolor="#202124"]; Palmitate [label="Palmitate (16:0)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acetyl_CoA_mito -> Citrate_mito [label=" Citrate\nSynthase"]; Citrate_mito -> Citrate_cyto [label=" Citrate\nTransporter"]; Citrate_cyto -> Acetyl_CoA_cyto [label=" ATP-Citrate\nLyase"]; Acetyl_CoA_cyto -> Malonyl_CoA [label=" Acetyl-CoA\nCarboxylase"]; Malonyl_CoA -> Fatty_Acid_Synthase; Acetyl_CoA_cyto -> Fatty_Acid_Synthase; Fatty_Acid_Synthase -> Elongation; Elongation -> Palmitate; } केंद Caption: De novo fatty acid synthesis pathway, a potential fate for labeled carbons.

Decanoic Acid's Role in a Pro-inflammatory Pathway

// Nodes Hyperglycemia [label="Hyperglycemia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gut_Dysbiosis [label="Gut Microbiota\nDysbiosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decanoic_Acid [label="Elevated\nDecanoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Th17_Differentiation [label="T Helper 17 (Th17)\nDifferentiation", fillcolor="#FBBC05", fontcolor="#202124"]; IL17A [label="Interleukin-17A\n(IL-17A) Production", fillcolor="#FBBC05", fontcolor="#202124"]; Osteoporosis [label="Osteoporosis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Hyperglycemia -> Gut_Dysbiosis; Gut_Dysbiosis -> Decanoic_Acid; Decanoic_Acid -> Th17_Differentiation; Th17_Differentiation -> IL17A; IL17A -> Osteoporosis; } केंद Caption: A proposed pathway linking decanoic acid to inflammation and osteoporosis.

Conclusion

References

- 1. Decanoic acid: Source and Hazard_Chemicalbook [chemicalbook.com]

- 2. DECANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. Decanoic acid: Significance and symbolism [wisdomlib.org]

- 4. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 334-48-5 CAS MSDS (Decanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. n-Decanoic acid (CAS 334-48-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. DECANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Natural Abundance of ¹³C Isotopes in Fatty Acids

This guide provides an in-depth overview of the principles, methodologies, and applications related to the natural abundance of Carbon-13 (¹³C) in fatty acids. Tailored for researchers, scientists, and drug development professionals, this document details the metabolic basis of ¹³C fractionation, presents quantitative data, outlines comprehensive experimental protocols, and explores the utility of this analysis in metabolic research.

Introduction: The Significance of ¹³C Natural Abundance

Carbon exists primarily as two stable isotopes: the highly abundant ¹²C (~98.9%) and the rare ¹³C (~1.1%). The ratio of these isotopes in a given molecule is not constant and varies based on the source of the carbon and the metabolic pathways it has undergone. This variation, known as isotopic fractionation, provides a powerful natural tracer for understanding biological processes.

In fatty acids, the ¹³C/¹²C ratio (often expressed in delta notation, δ¹³C) serves as an integrated signature of an organism's diet and its endogenous metabolic activity. Enzymes involved in lipid metabolism often discriminate against the heavier ¹³C isotope, leading to a depletion of ¹³C in the resulting fatty acid products compared to their precursor substrates. This phenomenon allows for the detailed investigation of metabolic fluxes, dietary history, and pathological alterations in lipid metabolism.

Principles of ¹³C Isotope Fractionation in Fatty Acids

The primary drivers of ¹³C variation in fatty acids are the carbon source at the base of the food web and subsequent enzymatic fractionation during metabolism.

-

Dietary Carbon Source: The most significant initial factor is the photosynthetic pathway of dietary plants. C3 plants (e.g., wheat, rice, soy), which use the Calvin cycle, discriminate more against ¹³C during CO₂ fixation, resulting in tissues and fatty acids with more negative δ¹³C values (typically -28‰ to -38‰). In contrast, C4 plants (e.g., corn, sugarcane), which use the Hatch-Slack pathway, exhibit less discrimination, leading to less negative δ¹³C values in their lipids (typically -10‰ to -16‰). This fundamental difference is propagated through the food chain.

-

Metabolic Fractionation: During de novo fatty acid synthesis, the enzyme Acetyl-CoA carboxylase (ACC) shows a kinetic isotope effect, preferentially using ¹²C-containing acetyl-CoA to form malonyl-CoA. This results in newly synthesized fatty acids, such as palmitate (C16:0), being depleted in ¹³C relative to the bulk carbon in the diet. Further elongation and desaturation steps can also introduce minor isotopic effects.

Quantitative Data: Natural Abundance of ¹³C in Common Fatty Acids

The δ¹³C values of fatty acids can provide insights into their origin (dietary vs. de novo synthesized) and the metabolic state of the organism. The following table summarizes typical δ¹³C values for major fatty acids based on their ultimate carbon source.

| Fatty Acid | Common Name | Typical Carbon Source | Typical δ¹³C Value (‰ vs. VPDB) |

| C16:0 | Palmitic Acid | De novo synthesis from C3 plant-based diet | -28 to -32 |

| De novo synthesis from C4 plant-based diet | -14 to -18 | ||

| C18:0 | Stearic Acid | C3 plant-based diet | -30 to -36 |

| C4 plant-based diet | -16 to -20 | ||

| C18:1n9 | Oleic Acid | C3 plant-based diet | -29 to -34 |

| C4 plant-based diet | -15 to -19 | ||

| C18:2n6 | Linoleic Acid | Essential Fatty Acid (C3 plant origin) | -30 to -35 |

| Essential Fatty Acid (C4 plant origin) | -17 to -21 |

Note: Values are illustrative ranges and can vary based on specific diet, tissue, and metabolic conditions. VPDB (Vienna Pee Dee Belemnite) is the international standard for carbon isotope reporting.

Experimental Protocols for ¹³C Analysis in Fatty Acids

The gold-standard technique for measuring the natural abundance of ¹³C in individual fatty acids is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). This method combines the high-resolution separation of fatty acids by gas chromatography with the precise measurement of isotope ratios.

A generalized workflow for this analysis is presented below.

Detailed Methodology

1. Lipid Extraction:

-

Homogenize the biological sample (e.g., 50-100 mg of tissue) in a chloroform:methanol solution (2:1, v/v), following the method of Folch et al.

-

Vortex the mixture thoroughly and allow it to stand for at least 20 minutes to ensure complete lipid extraction.

-

Add a 0.9% NaCl solution to induce phase separation. Centrifuge at low speed (e.g., 2000 x g for 10 minutes) to pellet any solid material and clearly separate the layers.

-

Carefully collect the lower chloroform layer, which contains the total lipids, into a new glass tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

The isolated lipid extract must be derivatized to volatile FAMEs for GC analysis.

-

Add 2 mL of 14% boron trifluoride (BF₃) in methanol to the dried lipid extract.

-

Seal the tube tightly with a Teflon-lined cap and heat at 100°C for 30 minutes in a heating block or water bath.

-

After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.

-

Vortex vigorously for 1 minute and then centrifuge (1000 x g for 5 minutes) to separate the phases.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.

3. GC-C-IRMS Analysis:

-

Gas Chromatography (GC): Inject 1-2 µL of the FAMEs solution onto a suitable capillary column (e.g., a DB-23 or similar polar column). The GC oven temperature is programmed to ramp up (e.g., from 60°C to 240°C) to separate the FAMEs based on their boiling points and polarity.

-

Combustion Interface: As each FAME elutes from the GC column, it passes through a high-temperature (typically >950°C) combustion reactor containing a catalyst (e.g., copper oxide). This quantitatively converts the organic carbon in the FAME into CO₂ gas. Water is subsequently removed via a water trap.

-

Isotope Ratio Mass Spectrometry (IRMS): The purified CO₂ gas is introduced into the ion source of the mass spectrometer. The IRMS simultaneously measures the ion beams corresponding to the masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46, allowing for a precise determination of the ¹³C/¹²C ratio.

-

Calibration: The measured isotope ratios are calibrated against international standards (e.g., VPDB) and in-house reference materials with known δ¹³C values to ensure accuracy and inter-laboratory comparability.

Visualizing Metabolic Pathways: De Novo Fatty Acid Synthesis

The de novo synthesis of fatty acids is a core metabolic pathway where significant carbon isotope fractionation occurs. Understanding this pathway is critical for interpreting δ¹³C data in the context of metabolic diseases like cancer or non-alcoholic fatty liver disease, where this pathway is often dysregulated.

This pathway illustrates that the conversion of Acetyl-CoA to Malonyl-CoA by Acetyl-CoA Carboxylase (ACC) is a key fractionation step. The resulting palmitate is isotopically lighter (more negative δ¹³C) than the precursor acetyl-CoA pool, providing a clear marker for endogenous fat synthesis.

Applications in Research and Drug Development

The analysis of ¹³C natural abundance in fatty acids has several important applications for scientific and pharmaceutical research:

-

Metabolic Phenotyping: It can distinguish between dietary fat intake and de novo lipogenesis, providing a powerful tool to study metabolic syndrome, obesity, and diabetes.

-

Cancer Research: Many cancer cells exhibit upregulated de novo fatty acid synthesis to support rapid proliferation. Measuring the δ¹³C of fatty acids in tumors can serve as a biomarker for this metabolic reprogramming and could be used to assess the efficacy of drugs that target fatty acid synthesis pathways (e.g., FASN inhibitors).

-

Disease Diagnostics: Alterations in fatty acid metabolism are hallmarks of various diseases. Isotopic signatures could potentially serve as non-invasive biomarkers for disease detection and progression.

-

Mechanism of Action Studies: For drugs that impact central carbon metabolism, analyzing the downstream isotopic signature in fatty acids can help elucidate the drug's mechanism of action and its effect on metabolic fluxes.

Introduction to (1-¹³C)Decanoic Acid Mass Spectrometry

This technical guide provides a theoretical overview of the mass spectrometry of (1-¹³C)decanoic acid, tailored for researchers, scientists, and professionals in drug development. The guide focuses on predicting the mass spectrum under Electron Ionization (EI) conditions, highlighting the impact of the stable isotope label on the fragmentation pattern.

Decanoic acid is a saturated ten-carbon fatty acid. The incorporation of a stable isotope, such as Carbon-13 (¹³C), at a specific position creates a powerful tool for metabolic research, particularly in tracer studies to follow the fate of molecules in biological systems. (1-¹³C)decanoic acid, with the label on the carboxyl carbon, is chemically identical to its unlabeled counterpart but has a molecular weight that is one Dalton higher.

Mass spectrometry is the definitive technique for distinguishing and quantifying such isotopically labeled molecules. By analyzing the mass-to-charge ratio (m/z) of the intact molecule and its fragments, the presence and position of the label can be confirmed. This guide outlines the theoretical fragmentation patterns of (1-¹³C)decanoic acid under Electron Ionization (EI), the most common ionization technique used in conjunction with Gas Chromatography (GC-MS).

Molecular Ion and Isotopic Signature

The first step in mass spectral interpretation is to determine the mass of the molecular ion ([M]⁺•). The presence of the ¹³C isotope at the C1 position increases the monoisotopic mass of the molecule by approximately 1.003355 Da.

-

Unlabeled Decanoic Acid (C₁₀H₂₀O₂): Monoisotopic Mass = 172.14 Da

-

(1-¹³C)Decanoic Acid (¹³C¹C₉H₂₀O₂): Monoisotopic Mass = 173.14 Da

Under typical 70 eV Electron Ionization, the molecular ion peak for straight-chain carboxylic acids can be weak or even absent, but its theoretical m/z value is the foundation for interpreting the spectrum.

Theoretical Fragmentation Pathways

Electron Ionization imparts significant energy into the molecule, causing it to fragment in predictable ways. The resulting fragmentation pattern is a unique fingerprint. For (1-¹³C)decanoic acid, key fragments are predicted as follows:

McLafferty Rearrangement

This is the most characteristic fragmentation pathway for long-chain carboxylic acids and ketones. It involves the transfer of a hydrogen atom from the gamma-carbon (C4) to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond (C2-C3).

-

For unlabeled decanoic acid, this rearrangement produces a prominent ion at m/z 60 .

-

For (1-¹³C)decanoic acid , the fragment retains the labeled carboxyl group. Therefore, this diagnostic peak is shifted by +1 Da to m/z 61 . The observation of a strong signal at m/z 61 is the clearest confirmation of the ¹³C label at the C1 position.

Alpha-Cleavage

Alpha-cleavage involves the breaking of the bond between the carboxyl carbon (C1) and the adjacent carbon (C2). This results in the loss of the C₉H₁₉ alkyl radical.

-

This fragmentation yields a [¹³COOH]⁺• ion, which is predicted to appear at m/z 46 . The corresponding fragment in the unlabeled compound is at m/z 45.

Alkyl Chain Fragmentation

The fragmentation of the long alkyl chain produces a series of hydrocarbon ions, typically with the general formula [CnH2n+1]⁺. These ions are separated by 14 Da (the mass of a CH₂ group).

-

These fragments (e.g., at m/z 43, 57, 71, 85) do not contain the ¹³C label from the C1 position. Therefore, their m/z values are identical to those produced by unlabeled decanoic acid and can serve as useful internal markers in the spectrum.

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the EI mass spectrum of (1-¹³C)decanoic acid compared to its unlabeled form.

| Proposed Ion / Fragmentation | Predicted m/z (Unlabeled) | Predicted m/z (1-¹³C Labeled) | Notes |

| Molecular Ion [M]⁺• | 172 | 173 | Peak may be weak or absent. |

| McLafferty Rearrangement | 60 | 61 | Highly diagnostic peak for the C1 label. |

| Alpha-Cleavage ([COOH]⁺•) | 45 | 46 | Confirms the label is on the carboxyl group. |

| Alkyl Fragment [C₃H₇]⁺ | 43 | 43 | Alkyl chain fragment; does not contain the label. |

| Alkyl Fragment [C₄H₉]⁺ | 57 | 57 | Alkyl chain fragment; does not contain the label. |

| Alkyl Fragment [C₅H₁₁]⁺ | 71 | 71 | Alkyl chain fragment; does not contain the label. |

| [M-H₂O]⁺• | 154 | 155 | Loss of water from the molecular ion. |

Visualizing the Fragmentation Pathway

The fragmentation of the (1-¹³C)decanoic acid molecular ion can be visualized as a logical pathway from the parent ion to its most significant daughter ions.

Caption: Predicted EI fragmentation pathway of (1-¹³C)decanoic acid.

Recommended Experimental Protocol: GC-MS Analysis

For volatile compounds like fatty acids, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. A derivatization step is typically required to convert the polar carboxylic acid into a more volatile ester, improving chromatographic performance.

Sample Preparation: Derivatization to FAME

-

Reagent: Prepare a 14% Boron Trifluoride in Methanol (BF₃-Methanol) solution.

-

Esterification: To approximately 1 mg of the (1-¹³C)decanoic acid sample in a sealed vial, add 2 mL of BF₃-Methanol.

-

Reaction: Heat the mixture at 100°C for 10-15 minutes.

-

Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

-

Collection: Allow the layers to separate and carefully collect the upper hexane layer, which contains the Fatty Acid Methyl Ester (FAME), for GC-MS injection.

Gas Chromatography (GC) Conditions

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injection Port: Split/Splitless injector at 250°C.

-

Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

Note: The fragmentation of the methyl ester (FAME) will be different from the free acid. The McLafferty rearrangement of unlabeled decanoic acid methyl ester produces a characteristic ion at m/z 74. For the labeled FAME, this peak will shift to m/z 75.

General Experimental Workflow

The process from sample to result follows a structured workflow, ensuring reproducibility and accuracy.

Caption: Standard workflow for the GC-MS analysis of fatty acids.

Methodological & Application

Application Note: Quantitative Analysis of Decanoic Acid by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decanoic acid, a saturated fatty acid with ten carbon atoms (C10:0), plays a significant role in various biological processes and is a key component in the manufacturing of esters for perfumes, fruit flavors, and food-grade additives.[1] Accurate and precise quantification of decanoic acid in diverse matrices is crucial for quality control, metabolic research, and pharmaceutical development. This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of decanoic acid.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of decanoic acid.

Materials and Reagents

-

Decanoic acid standard (≥98% purity)

-

Internal Standard (IS): Nonadecanoic acid (C19:0) or a deuterated analog of decanoic acid

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or 14% Boron Trifluoride in Methanol (BF3-Methanol)

-

Solvents: Hexane, Methanol, Chloroform (all HPLC or GC grade)

-

Sodium sulfate (anhydrous)

-

Nitrogen gas (high purity)

Sample Preparation and Derivatization

Accurate quantification of fatty acids like decanoic acid by GC-MS necessitates a derivatization step to increase their volatility and thermal stability.[2][3] The following protocol describes a common esterification method to form fatty acid methyl esters (FAMEs).

-

Lipid Extraction:

-

For liquid samples (e.g., plasma, cell culture media), a liquid-liquid extraction is performed. A common method is the Folch extraction, using a chloroform:methanol mixture.

-

For solid samples (e.g., tissues, food), homogenization in a suitable solvent system is required prior to extraction.

-

-

Esterification to FAMEs:

-

To the extracted lipid residue, add 2 mL of 14% BF3-Methanol solution.

-

Incubate the mixture in a sealed vial at 60°C for 30 minutes.

-

After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.

-

Vortex thoroughly for 1 minute and centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The resulting hexane solution containing the decanoic acid methyl ester is ready for GC-MS analysis.[1]

-

GC-MS Instrumentation and Parameters

The analysis is performed on a gas chromatograph coupled with a mass spectrometer. The following are typical instrument parameters:

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 70°C, hold for 2 minutes, ramp to 200°C at 3°C/min, then ramp to 320°C at 20°C/min and hold for 5 minutes.[4] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion | To be determined from the mass spectrum of decanoic acid methyl ester |

| Qualifier Ions | To be determined from the mass spectrum of decanoic acid methyl ester |

Workflow Diagram

Caption: Experimental workflow for the quantitative analysis of decanoic acid by GC-MS.

Quantitative Data and Method Validation

Method validation is essential to ensure the reliability of the quantitative results.[5] The developed GC-MS method was validated for linearity, precision, accuracy, and sensitivity according to established guidelines.

Calibration Curve and Linearity

A calibration curve was constructed by analyzing a series of standard solutions of decanoic acid methyl ester at different concentrations.

| Concentration (µg/mL) | Peak Area |

| 1 | 15,234 |

| 5 | 78,956 |

| 10 | 155,432 |

| 25 | 387,654 |

| 50 | 780,123 |

| 100 | 1,565,432 |

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (R²) > 0.999.

Method Validation Parameters

The following table summarizes the performance characteristics of the validated method.

| Parameter | Result | Acceptance Criteria |

| Linearity | ||

| Correlation Coefficient (R²) | 0.9995 | ≥ 0.995 |

| Precision | ||

| Intra-day Precision (%RSD, n=6) | < 5% | < 15% |

| Inter-day Precision (%RSD, n=6) | < 8% | < 15% |

| Accuracy | ||

| Recovery (%) | 95 - 105% | 85 - 115% |

| Sensitivity | ||

| Limit of Detection (LOD) | 0.1 µg/mL | - |

| Limit of Quantitation (LOQ) | 0.5 µg/mL | - |

Signaling Pathway Diagram (Illustrative)

While this application note focuses on the analytical methodology, decanoic acid is known to be involved in various metabolic pathways. The following diagram illustrates a simplified representation of fatty acid metabolism.

Caption: Simplified overview of the role of decanoic acid in fatty acid metabolism.

Conclusion

The described GC-MS method provides a reliable, sensitive, and accurate approach for the quantitative analysis of decanoic acid in various sample matrices. The detailed protocol and validation data demonstrate the suitability of this method for research, quality control, and drug development applications.

References

- 1. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 2. m.youtube.com [m.youtube.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salty sample derivatization protocol for GC-MS [protocols.io]

Application Notes and Protocols for the Use of (10-¹³C)Decanoic Acid as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction